molecular formula C4H6N4O B8654938 5-Amino-1-methyl-4-nitrosopyrazole

5-Amino-1-methyl-4-nitrosopyrazole

Cat. No.: B8654938
M. Wt: 126.12 g/mol
InChI Key: OJGQNWRZILCCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-methyl-4-nitrosopyrazole is a useful research compound. Its molecular formula is C4H6N4O and its molecular weight is 126.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

2-methyl-4-nitrosopyrazol-3-amine

InChI

InChI=1S/C4H6N4O/c1-8-4(5)3(7-9)2-6-8/h2H,5H2,1H3

InChI Key

OJGQNWRZILCCRW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-amino-1-methylpyrazole (100 g) in water (700 ml) were added concentrated hydrochloric acid (86 ml) and sodium nitrite (63.9 g) in water (200 ml) at a temperature below 10° C. The reaction mixture was stirred at 5° C. for 30 minutes. The precipitated solid was collected by filtration and dried to give 5-amino-1-methyl-4-nitrosopyrazole (117 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-amino-1-methylpyrazole (5 g) in ethanol (50 ml) was added isoamyl nitrite (6.92 ml), and then 20% hydrochloric acid (5 drops) was added at 4° C. The reaction mixture was refluxed for 2 hours and cooled to room temperature. To the reaction mixture was added diisopropyl ether (50 ml), and the mixture was stirred for 0.5 hour. The resulting precipitate was collected by filtration and dried in vacuo to give 5-amino-1-methyl-4-nitrosopyrazole (3.53 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.92 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a flask having an inner volume of 25 ml and equipped with a stirring device, a thermometer and a reflux condenser were charged 2.97 g (20 mmol) of 3,3-dimethoxy-2-hydroxyiminopropionitrile with a purity of 96.9% by weight, 1.01 g (21 mmol) of methylhydrazine with a purity of 97% by weight, 6 ml of methanol and 3.0 ml (36 mmol) of conc. hydrochloric acid, and the mixture was reacted at 50 to 52° C. for 4 hours. After completion of the reaction, 5 ml of water was added to the mixture to cool the mixture up to 10° C., and 2.3 ml (37.9 mmol) of 28% by weight aqueous ammonia was gradually added dropwise to the mixture, and the resulting mixture was stirred for 30 minutes while maintaining the liquid temperature to 5° C. or lower. Precipitated crystals were collected by filtration, and then, the crystals were washed with 1.2 ml of cold water and 1.2 ml of cold methanol, and dried under reduced pressure to obtain 1.91 g of 5-amino-1-methyl-4-nitrosopyrazole (Isolation yield: 74.8%) as dark purple solid with a purity of 98.8% by weight (absolute calibration curve method by high performance liquid chromatography).
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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